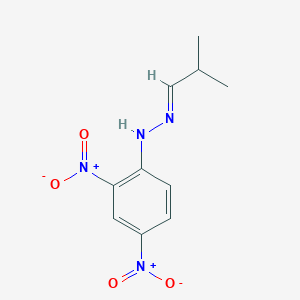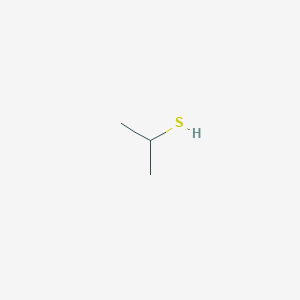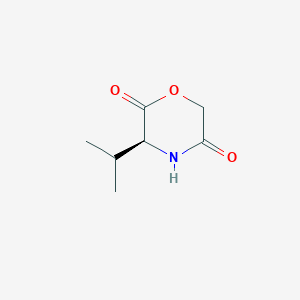
(S)-3-Isopropylmorpholine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Isopropylmorpholine-2,5-dione, also known as IPMD, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
(S)-3-Isopropylmorpholine-2,5-dione acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, (S)-3-Isopropylmorpholine-2,5-dione prevents the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
(S)-3-Isopropylmorpholine-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit antifungal and antibacterial activity by disrupting the cell membrane of fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its high potency and specificity. It has been found to exhibit a high degree of selectivity towards DHODH, making it an ideal candidate for the development of new drugs. However, one of the main limitations of using (S)-3-Isopropylmorpholine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the use of (S)-3-Isopropylmorpholine-2,5-dione in scientific research. One of the main areas of interest is the development of new drugs that target DHODH. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit promising anticancer activity, and further research is needed to determine its potential as a therapeutic agent for the treatment of cancer. Additionally, (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis method of (S)-3-Isopropylmorpholine-2,5-dione involves the reaction of isopropylamine and maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a hydrolysis reaction to obtain (S)-3-Isopropylmorpholine-2,5-dione. This method is widely used in the laboratory to produce (S)-3-Isopropylmorpholine-2,5-dione in large quantities.
Applications De Recherche Scientifique
(S)-3-Isopropylmorpholine-2,5-dione has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the development of new drugs due to its unique chemical properties. (S)-3-Isopropylmorpholine-2,5-dione has been found to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
127094-72-8 |
|---|---|
Nom du produit |
(S)-3-Isopropylmorpholine-2,5-dione |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(3S)-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
Clé InChI |
UDAGOJYEKSFEOQ-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)OCC(=O)N1 |
SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
SMILES canonique |
CC(C)C1C(=O)OCC(=O)N1 |
Synonymes |
2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



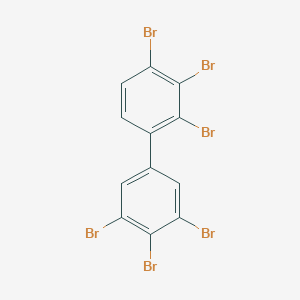
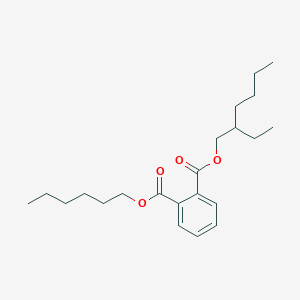
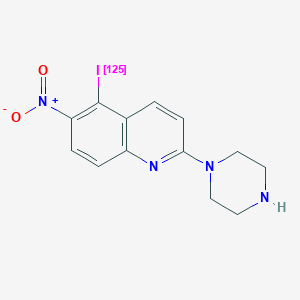
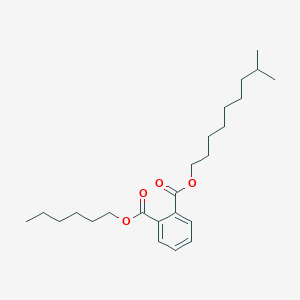
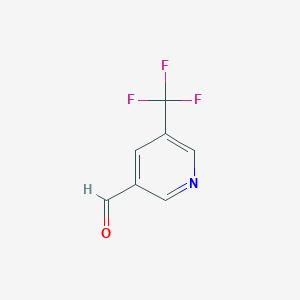
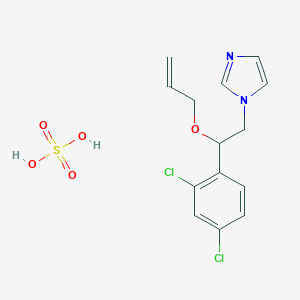
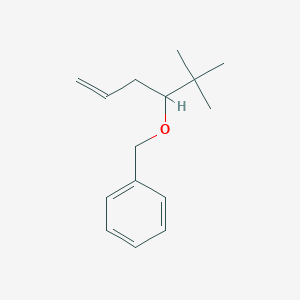
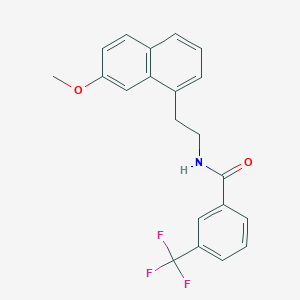
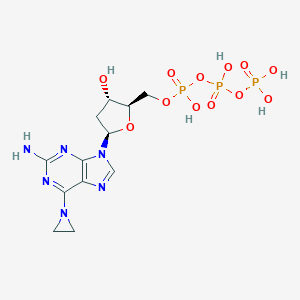
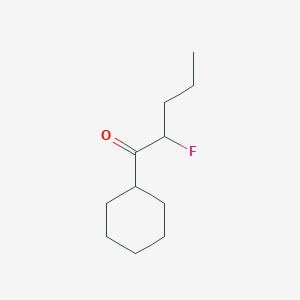
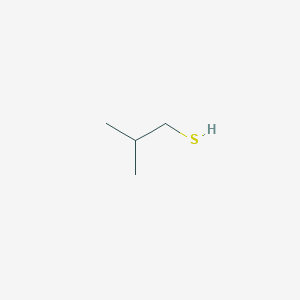
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
